molecular formula C16H17N3O3 B1468186 Ethyl 2-[2-(2-phenylacetyl)hydrazino]nicotinate CAS No. 1353504-68-3

Ethyl 2-[2-(2-phenylacetyl)hydrazino]nicotinate

Cat. No. B1468186
M. Wt: 299.32 g/mol
InChI Key: VUZABIGRYMPXPR-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(2-phenylacetyl)hydrazino]nicotinate is a chemical compound with the following properties:



  • Chemical Formula : C₁₁H₁₆N₂O₂

  • Molecular Weight : Approximately 212.26 g/mol

  • Structure : It consists of a nicotinate ring with an ethyl ester group and a hydrazine moiety attached to the phenylacetyl group.



Synthesis Analysis

The synthesis of this compound involves the reaction of 2-phenylacetylhydrazine with ethyl nicotinate . The hydrazine group reacts with the carbonyl group of the nicotinate, resulting in the formation of the target compound.



Molecular Structure Analysis

The molecular structure of Ethyl 2-[2-(2-phenylacetyl)hydrazino]nicotinate is characterized by the following features:



  • A nicotinate ring (pyridine ring) with an ethyl ester group attached.

  • The phenylacetyl group linked to the nicotinate ring via a hydrazine bridge .



Chemical Reactions Analysis

This compound may participate in various chemical reactions, including:



  • Hydrolysis : The ester bond can be hydrolyzed under acidic or basic conditions.

  • Reductive Amination : The hydrazine group can undergo reductive amination reactions.

  • Substitution Reactions : The phenylacetyl group may undergo substitution reactions.



Physical And Chemical Properties Analysis


  • Melting Point : Not specified in the available data.

  • Solubility : Soluble in organic solvents (e.g., ethanol, acetone).

  • Color : Likely to be a white to off-white solid.


Safety And Hazards


  • Safety Precautions : Handle with care, wear appropriate protective gear.

  • Hazardous Properties : No specific hazards reported, but standard laboratory precautions apply.


Future Directions

Further research is needed to explore the pharmacological properties, potential applications, and biological effects of this compound. Investigating its interactions with biological targets and assessing its toxicity profile would be valuable.


Please note that this analysis is based on available information, and additional studies may provide deeper insights into the compound’s properties and applications.


properties

IUPAC Name

ethyl 2-[2-(2-phenylacetyl)hydrazinyl]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-2-22-16(21)13-9-6-10-17-15(13)19-18-14(20)11-12-7-4-3-5-8-12/h3-10H,2,11H2,1H3,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUZABIGRYMPXPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC=C1)NNC(=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[2-(2-phenylacetyl)hydrazino]nicotinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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